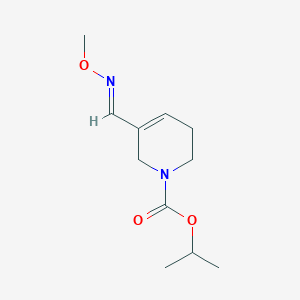![molecular formula C8H13NO B137568 1-(1-Azabicyclo[2.2.1]heptan-3-yl)ethanone CAS No. 126343-99-5](/img/structure/B137568.png)
1-(1-Azabicyclo[2.2.1]heptan-3-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1-Azabicyclo[2.2.1]heptan-3-yl)ethanone, also known as ABE, is a bicyclic ketone compound that has been of interest in scientific research due to its potential applications in the development of new drugs and treatments. ABE has been found to have a unique structure and mechanism of action that make it a promising candidate for further study. In
科学研究应用
1-(1-Azabicyclo[2.2.1]heptan-3-yl)ethanone has been of interest in scientific research due to its potential applications in the development of new drugs and treatments. 1-(1-Azabicyclo[2.2.1]heptan-3-yl)ethanone has been found to have a unique structure and mechanism of action that make it a promising candidate for further study. One potential application of 1-(1-Azabicyclo[2.2.1]heptan-3-yl)ethanone is in the development of new treatments for addiction and substance abuse. 1-(1-Azabicyclo[2.2.1]heptan-3-yl)ethanone has been found to have a high affinity for the nicotinic acetylcholine receptor, which is involved in the reward pathway of the brain. This makes 1-(1-Azabicyclo[2.2.1]heptan-3-yl)ethanone a potential candidate for the development of new drugs that could help to reduce cravings and withdrawal symptoms in individuals with addiction.
作用机制
1-(1-Azabicyclo[2.2.1]heptan-3-yl)ethanone works by binding to the nicotinic acetylcholine receptor and modulating its activity. This receptor is involved in the reward pathway of the brain and is responsible for the release of dopamine, a neurotransmitter that is associated with pleasure and reward. By modulating the activity of this receptor, 1-(1-Azabicyclo[2.2.1]heptan-3-yl)ethanone can help to reduce cravings and withdrawal symptoms in individuals with addiction.
Biochemical and Physiological Effects
1-(1-Azabicyclo[2.2.1]heptan-3-yl)ethanone has been found to have a number of biochemical and physiological effects. One of the key effects of 1-(1-Azabicyclo[2.2.1]heptan-3-yl)ethanone is its ability to modulate the activity of the nicotinic acetylcholine receptor. This receptor is involved in the reward pathway of the brain and is responsible for the release of dopamine, a neurotransmitter that is associated with pleasure and reward. By modulating the activity of this receptor, 1-(1-Azabicyclo[2.2.1]heptan-3-yl)ethanone can help to reduce cravings and withdrawal symptoms in individuals with addiction.
实验室实验的优点和局限性
One advantage of using 1-(1-Azabicyclo[2.2.1]heptan-3-yl)ethanone in lab experiments is its unique structure and mechanism of action. 1-(1-Azabicyclo[2.2.1]heptan-3-yl)ethanone has been found to have a high affinity for the nicotinic acetylcholine receptor, which makes it a promising candidate for the development of new drugs and treatments. However, one limitation of using 1-(1-Azabicyclo[2.2.1]heptan-3-yl)ethanone in lab experiments is its potential toxicity. 1-(1-Azabicyclo[2.2.1]heptan-3-yl)ethanone has been found to be toxic in high doses, which could limit its use in certain experiments.
未来方向
There are a number of future directions for research on 1-(1-Azabicyclo[2.2.1]heptan-3-yl)ethanone. One potential area of research is in the development of new drugs and treatments for addiction and substance abuse. 1-(1-Azabicyclo[2.2.1]heptan-3-yl)ethanone has been found to have a high affinity for the nicotinic acetylcholine receptor, which makes it a promising candidate for the development of new drugs that could help to reduce cravings and withdrawal symptoms in individuals with addiction. Another potential area of research is in the development of new methods for synthesizing 1-(1-Azabicyclo[2.2.1]heptan-3-yl)ethanone. By developing new and more efficient methods for synthesizing 1-(1-Azabicyclo[2.2.1]heptan-3-yl)ethanone, researchers could help to make this compound more widely available for scientific research. Finally, future research could focus on the potential applications of 1-(1-Azabicyclo[2.2.1]heptan-3-yl)ethanone in other areas of medicine, such as the treatment of neurological disorders or cancer.
Conclusion
In conclusion, 1-(1-Azabicyclo[2.2.1]heptan-3-yl)ethanone, or 1-(1-Azabicyclo[2.2.1]heptan-3-yl)ethanone, is a bicyclic ketone compound that has been of interest in scientific research due to its potential applications in the development of new drugs and treatments. 1-(1-Azabicyclo[2.2.1]heptan-3-yl)ethanone has a unique structure and mechanism of action that make it a promising candidate for further study. By exploring the synthesis method of 1-(1-Azabicyclo[2.2.1]heptan-3-yl)ethanone, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research, we can gain a deeper understanding of this promising compound and its potential applications in medicine and science.
合成方法
The synthesis of 1-(1-Azabicyclo[2.2.1]heptan-3-yl)ethanone involves the reaction of a bicyclic amine compound with an appropriate ketone reagent. One common method for synthesizing 1-(1-Azabicyclo[2.2.1]heptan-3-yl)ethanone is through the reaction of norbornene with ethyl glyoxylate in the presence of a Lewis acid catalyst such as boron trifluoride. This reaction yields 1-(1-Azabicyclo[2.2.1]heptan-3-yl)ethanone as a white crystalline solid with a high degree of purity.
属性
CAS 编号 |
126343-99-5 |
|---|---|
产品名称 |
1-(1-Azabicyclo[2.2.1]heptan-3-yl)ethanone |
分子式 |
C8H13NO |
分子量 |
139.19 g/mol |
IUPAC 名称 |
1-(1-azabicyclo[2.2.1]heptan-3-yl)ethanone |
InChI |
InChI=1S/C8H13NO/c1-6(10)8-5-9-3-2-7(8)4-9/h7-8H,2-5H2,1H3 |
InChI 键 |
CLXGHNZEURAQTI-UHFFFAOYSA-N |
SMILES |
CC(=O)C1CN2CCC1C2 |
规范 SMILES |
CC(=O)C1CN2CCC1C2 |
同义词 |
Ethanone, 1-(1-azabicyclo[2.2.1]hept-3-yl)- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



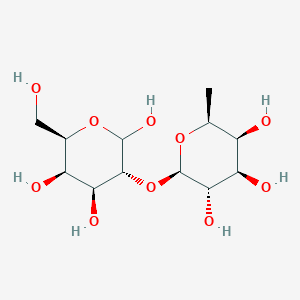
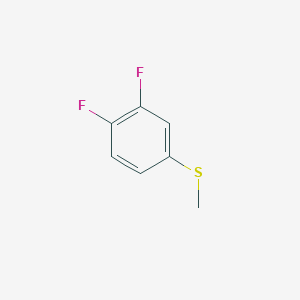
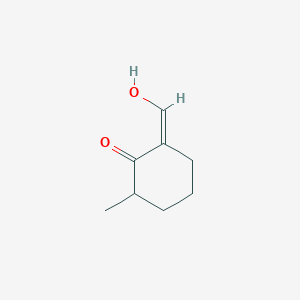
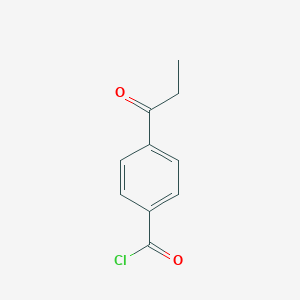
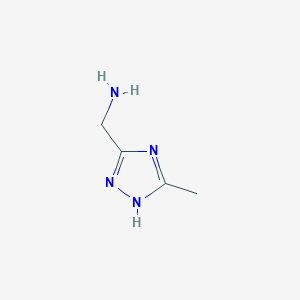
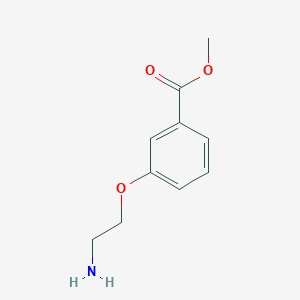





![(1S,4S)-2-Benzyl-2,5-Diazabicyclo[2.2.1]heptane](/img/structure/B137512.png)
